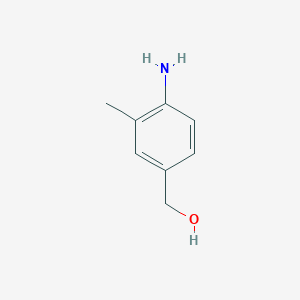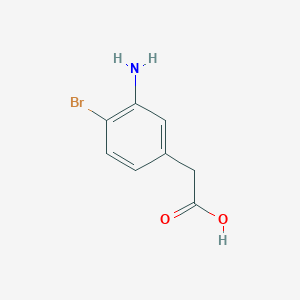
Bromopentafluoroacetone
Descripción general
Descripción
Bromopentafluoroacetone, with the chemical formula C3BrF5O, is a colorless liquid known for its unique properties and applications in various industries. This compound is characterized by the presence of bromine and fluorine functional groups, which contribute to its reactivity and versatility in chemical synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bromopentafluoroacetone can be synthesized through several methods. One common approach involves the reaction of pentafluoroacetone with bromine under controlled conditions. The reaction typically requires a solvent such as carbon tetrachloride and is carried out at low temperatures to ensure the selective bromination of the acetone.
Industrial Production Methods: In industrial settings, this compound is produced using high-purity reagents and advanced synthesis techniques to achieve high yields and purity. The process involves the careful control of reaction parameters, including temperature, pressure, and reaction time, to optimize the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: Bromopentafluoroacetone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Addition Reactions: The carbonyl group in this compound can participate in addition reactions with nucleophiles, such as water or alcohols, to form hydrates or hemiacetals.
Oxidation and Reduction Reactions: this compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or primary amines, typically carried out in polar solvents like water or ethanol.
Addition Reactions: Reagents such as water or methanol are used, often under acidic or basic conditions to facilitate the reaction.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include hydroxypentafluoroacetone or aminopentafluoroacetone.
Addition Reactions: Products include hydrates or hemiacetals of this compound.
Oxidation and Reduction Reactions: Products include pentafluoroacetic acid or pentafluoroisopropanol.
Aplicaciones Científicas De Investigación
Bromopentafluoroacetone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of fluorinated compounds and intermediates.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of fluorinated drug candidates.
Industry: Applied in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mecanismo De Acción
The mechanism of action of bromopentafluoroacetone involves its reactivity with nucleophiles and electrophiles due to the presence of both bromine and fluorine functional groups. The carbonyl group in this compound can undergo nucleophilic addition reactions, while the bromine atom can participate in substitution reactions. These interactions enable this compound to act as a versatile intermediate in various chemical processes .
Comparación Con Compuestos Similares
Pentafluoroacetone: Similar in structure but lacks the bromine atom, making it less reactive in substitution reactions.
Bromotrifluoroacetone: Contains fewer fluorine atoms, resulting in different reactivity and properties.
Chloropentafluoroacetone: Similar structure with chlorine instead of bromine, leading to variations in reactivity and applications.
Uniqueness: Bromopentafluoroacetone is unique due to the combination of bromine and fluorine functional groups, which impart distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various scientific and industrial applications .
Propiedades
IUPAC Name |
1-bromo-1,1,3,3,3-pentafluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BrF5O/c4-2(5,6)1(10)3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDJQZOFWOSTFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)C(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371299 | |
| Record name | Bromopentafluoroacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
815-23-6 | |
| Record name | Bromopentafluoroacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using bromopentafluoroacetone in the Baylis-Hillman reaction?
A: The Baylis-Hillman reaction is a valuable tool for creating new carbon-carbon bonds, which is crucial in organic synthesis. While traditionally employing aldehydes as electrophiles, this research explores the use of this compound as a novel electrophile in the reaction. [] The incorporation of fluorine atoms and the bromine substituent can significantly impact the reactivity and properties of the resulting products, potentially leading to new applications in various fields.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1270733.png)





